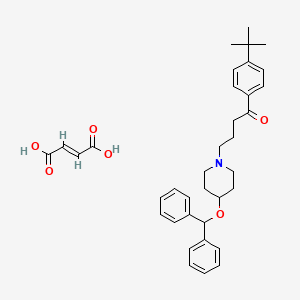
Ebastine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ebastine fumarate is a useful research compound. Its molecular formula is C36H43NO6 and its molecular weight is 585.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Formulations
Ebastine is available in various formulations, including tablets and fast-dissolving forms. The typical dosages are 10 mg and 20 mg. A significant challenge in developing ebastine formulations is its low water solubility, which affects bioavailability. Recent innovations have focused on improving solubility through novel formulation techniques that enhance the compound's therapeutic effectiveness while maintaining patient safety .
| Formulation Type | Dosage | Bioavailability | Notes |
|---|---|---|---|
| Tablets | 10 mg | Moderate | Standard formulation |
| Tablets | 20 mg | Moderate | Higher efficacy reported |
| Fast-dissolving | 10 mg | Enhanced | Improved absorption rate |
Allergic Rhinitis
Ebastine has been extensively studied for its effectiveness in managing allergic rhinitis (AR), both seasonal (SAR) and perennial (PAR). Clinical trials indicate that ebastine significantly reduces symptoms such as nasal discharge, congestion, sneezing, and itchy eyes compared to placebo .
- Efficacy Studies:
Chronic Urticaria
Ebastine is also effective in treating chronic idiopathic urticaria (CIU), where it helps reduce wheal formation and itching. Studies have demonstrated that ebastine not only alleviates symptoms but also has a favorable safety profile with minimal sedation effects .
- Key Findings:
Pharmacodynamic Properties
Ebastine exhibits several pharmacodynamic effects that contribute to its therapeutic profile:
- Histamine Antagonism: It effectively inhibits histamine-induced reactions such as wheal and flare responses.
- Anti-inflammatory Effects: Ebastine has been noted to reduce eosinophil counts and inflammatory mediators in patients with allergic conditions .
- Cognitive Effects: Compared to first-generation antihistamines, ebastine has a lower incidence of sedation and cognitive impairment, making it suitable for patients requiring alertness during treatment .
Case Studies and Evidence-Based Insights
Several clinical studies have reinforced the efficacy of ebastine:
- A double-blind study involving patients with SAR showed significant improvements in total symptom scores with both 10 mg and 20 mg doses compared to placebo (P<0.05)【2】【3】.
- In patients with bronchial asthma, ebastine was effective at reducing peripheral blood eosinophil counts【3】.
- Another study indicated that ebastine improved the quality of life for patients suffering from chronic urticaria by significantly reducing itch severity【7】.
Analyse Des Réactions Chimiques
Salt Formation with Fumaric Acid
Ebastine forms a 1:1 salt with fumaric acid via proton transfer, confirmed by crystallographic studies:
-
Reaction : Ebastine (free base) + fumaric acid → ebastinium hydrogen fumarate .
-
Crystal Structure : Monoclinic system with twinning due to pseudo-merohedry. The salt exhibits strong N–H⋯O hydrogen bonds (2.697 Å) and disordered conformations .
Key Observations :
-
The hydrogen fumarate anion forms a short O–H⋯O hydrogen bond (1.98 Å) .
-
Disordered atomic positions affect crystallinity but do not compromise stability .
Metabolic Oxidation Pathways
Ebastine undergoes hepatic metabolism primarily via cytochrome P450 (CYP3A4):
Enzyme Interactions :
| Enzyme | Effect on Ebastine Metabolism |
|---|---|
| CYP3A4 | Increased clearance (inducers) |
| CYP2D6 | Minor role (polymorphic variants) |
Purification and Stability
-
Solvent Systems : Ethyl acetate/methanol for crystallization (≥99.9% purity) .
-
Thermal Stability : Melting point ~86°C, stable at 60–85°C during drying .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction pH (workup) | 2–3 (acidic), 7–9 (basic) |
| Drying Temperature | 60–85°C |
Propriétés
Numéro CAS |
97928-20-6 |
|---|---|
Formule moléculaire |
C36H43NO6 |
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JJUCFZIMLBNQQR-WLHGVMLRSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















